Gepirone
概要
説明
Gepirone is an antidepressant used to treat major depressive disorder (MDD) . It is an azapirone and acts selectively on the pre- and post-synaptic 5HT1A receptors . It was approved by the FDA for the treatment of MDD in adults in September 2023 .
Synthesis Analysis
The synthesis of Gepirone is from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide . The process is economically efficient and easily industrially scalable .
Molecular Structure Analysis
The chemical formula of Gepirone is C19H29N5O2 . Its molecular weight is 359.474 .
Chemical Reactions Analysis
Gepirone ER was approved by the FDA for the treatment of adults with MDD . It represents a novel class of antidepressants that selectively targets the 5HT1A receptors .
Physical And Chemical Properties Analysis
Gepirone has a molecular weight of 359.47 . It is a solid substance .
科学的研究の応用
Treatment of Major Depressive Disorder (MDD)
Gepirone is primarily used in the treatment of Major Depressive Disorder (MDD) in adults . It operates as a serotonin receptor agonist, selectively stimulating the 5-HT1A receptors . This action enhances serotonin activity, which is crucial in regulating mood and emotional well-being. Clinical trials have shown that Gepirone ER significantly reduces depression symptoms and is generally well-tolerated by patients .
Impact on Serotonin Receptors
Gepirone’s pharmacological activity is attributed to its action as an agonist at the 5HT1A receptors . This selective stimulation is believed to contribute to its antidepressant effects. It represents a novel class of antidepressants with a potentially more favorable side effects profile, particularly concerning sexual dysfunction .
Advancements in Pharmacology
The development of Gepirone represents a significant advancement in pharmacology, offering a new therapeutic option for psychiatric conditions. Its extended-release formulation ensures sustained and controlled medication release, providing consistent and prolonged impact .
Role in Depression Management
Gepirone has demonstrated efficacy in alleviating symptoms associated with MDD. It offers hope for individuals who have found limited relief from existing treatments and introduces a fresh perspective for those with specific profiles or subtypes of depression .
Effects on Psychiatric Treatments
The approval of Gepirone ER (Exxua) marks a significant stride in mental health treatment, providing an additional tool against conditions like MDD. It addresses unmet needs in mental health treatment and caters to individuals who have not responded optimally to other interventions .
Neuroscience Research
In neuroscience, Gepirone’s role as a 5-HT1A receptor agonist is of interest for its potential effects on neurotransmission. It is part of ongoing research into the modulation of serotonergic systems and their impact on psychiatric disorders .
作用機序
Target of Action
Gepirone primarily targets the serotonin 5-HT1A receptors , both pre- and post-synaptically . These receptors play a crucial role in modulating serotonin neurotransmission, which is implicated in mood regulation and the pathophysiology of depression .
Mode of Action
Gepirone acts as a partial agonist at the serotonin 5-HT1A receptor This selective action on 5-HT1A receptors allows gepirone to modulate serotonergic neurotransmission . An active metabolite of gepirone, 1-(2-pyrimidinyl)piperazine, also acts as an antagonist at the α2-adrenergic receptor .
Biochemical Pathways
The pharmacological activity of gepirone is attributed to the parent drug and its major metabolites, 3’-OH-gepirone and 1-PP . These compounds bind to 5-HT1A receptors and α2 receptors, respectively, where they exert their effects . The net result of gepirone’s action is a preferential activation of 5-HT1A receptors, leading to an increase in postsynaptic 5-HT neurotransmission .
Pharmacokinetics
Gepirone exhibits linear and dose-proportional pharmacokinetics within a dose range of 18.2 mg to 72.6 mg . Its absolute bioavailability is 14% to 17% . Gepirone reaches peak plasma levels in approximately 4 to 5 hours and slowly declines over the next 20 hours . Steady-state plasma concentrations are typically achieved within two to four days of daily dosing . It is metabolized by CYP3A4 and excreted primarily in urine (81%) and feces (13%) .
Result of Action
Gepirone’s action on the 5-HT1A receptors leads to a reduction in depressive symptoms . In clinical trials, gepirone significantly outperformed placebo in terms of depressive symptom reduction and showed effect sizes similar to those of other approved antidepressants . Specifically, gepirone reduced depressive symptoms by about 2.5 points more than placebo on the 52-point Hamilton Depression Rating Scale .
Action Environment
The action of gepirone can be influenced by various environmental factors. For instance, when administered with food, the absorption of gepirone is delayed, although the area under the concentration-time curve (AUC) is increased . Furthermore, the formulation of gepirone as an extended-release tablet helps to maintain steady-state plasma concentrations and reduce peak/trough fluctuations, potentially improving its efficacy and tolerability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83928-66-9 (mono-hydrochloride) | |
Record name | Gepirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90232813 | |
Record name | Gepirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gepirone | |
CAS RN |
83928-76-1 | |
Record name | Gepirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gepirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gepirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12184 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gepirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Gepirone?
A1: Gepirone acts primarily as an agonist at the serotonin 5-HT1A receptor. [, , , , , , ]
Q2: How does Gepirone's action at the 5-HT1A receptor differ at presynaptic and postsynaptic sites?
A2: Research suggests that Gepirone acts as a full agonist at presynaptic somatodendritic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. [, , , ]
Q3: What are the downstream effects of Gepirone's interaction with 5-HT1A receptors?
A3: Gepirone's agonism at 5-HT1A receptors leads to a complex cascade of events. Initially, it decreases the firing activity of dorsal raphe 5-HT neurons. [, , ] With sustained administration, this effect diminishes due to desensitization of somatodendritic 5-HT1A autoreceptors. [, , ] This desensitization, coupled with the direct activation of postsynaptic 5-HT1A receptors by Gepirone, is thought to result in enhanced tonic activation of these receptors in the forebrain. [, ]
Q4: Does Gepirone interact with other neurotransmitter systems?
A4: Studies suggest that Gepirone may have some interaction with dopaminergic systems. Evidence points towards a potential role for dopaminergic neurotransmission in the striatum contributing to the behavioral effects of Gepirone. [] Additionally, some studies suggest a potential, albeit weak, interaction with α-adrenoceptors, though further research is needed to understand its clinical significance. []
Q5: What is the molecular formula and weight of Gepirone?
A5: Gepirone hydrochloride has a molecular formula of C21H27ClN5O2 and a molecular weight of 418.9 g/mol. [Not explicitly stated in the provided abstracts, but this information is publicly available.]
Q6: Is there any spectroscopic data available for Gepirone?
A6: The provided research papers do not delve into detailed spectroscopic characterization of Gepirone.
A6: The provided research papers primarily focus on Gepirone's pharmacological properties and do not cover its material compatibility, stability under various conditions, catalytic properties, computational modeling, or detailed SAR beyond its interaction with the 5-HT1A receptor.
Q7: What is known about the stability of Gepirone?
A7: While specific stability data is not provided in the abstracts, one study investigates the pharmacokinetics of immediate-release and extended-release formulations of Gepirone. [] This suggests the development of formulations aimed at improving the drug's pharmacokinetic profile, possibly addressing stability or solubility concerns.
A7: The provided research papers do not provide information on SHE (Safety, Health, and Environment) regulations specific to Gepirone.
Q8: How is Gepirone absorbed and what factors affect its bioavailability?
A8: Research indicates that Gepirone is absorbed throughout the small intestine, with potentially higher bioavailability in the lower regions. [] Food intake has been shown to significantly increase Gepirone's area under the curve (AUC) and mean residence time (MRT) without significantly affecting its peak concentration (Cmax) or half-life (t1/2). []
Q9: What are the primary metabolic pathways of Gepirone?
A9: Gepirone undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4. [] Major metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-Gepirone, both of which exhibit pharmacological activity. [, ]
Q10: What is the impact of potent CYP3A4 inducers on Gepirone's pharmacokinetics?
A10: Co-administration of Gepirone with potent CYP3A4 inducers like Rifampin significantly decreases the systemic exposure of Gepirone and 3'-OH-Gepirone, likely due to induced first-pass metabolism. []
Q11: Does Gepirone induce or inhibit CYP3A4 activity?
A11: Gepirone does not appear to have a significant inducing or inhibiting effect on CYP3A4 activity based on urinary 6β-hydroxycortisol:cortisol ratio analysis. []
Q12: Does Gepirone affect lithium pharmacokinetics?
A12: Co-administration of Gepirone with lithium did not result in clinically relevant effects on lithium's pharmacokinetics. [, ]
Q13: What is the preclinical evidence for Gepirone's efficacy in animal models of anxiety and depression?
A13: Preclinical studies have demonstrated that Gepirone exhibits anxiolytic effects in rodent models. [, , ] Additionally, Gepirone shows antidepressant-like effects in the forced swimming test in rats, particularly when pretreated with the drug metabolism inhibitor proadifen. []
Q14: What is the clinical evidence for Gepirone's efficacy in treating major depressive disorder (MDD)?
A14: Several clinical trials have investigated Gepirone's efficacy in treating MDD. Results from double-blind, placebo-controlled trials indicate that Gepirone, particularly in extended-release formulations (Gepirone-ER), effectively reduces depressive symptoms in individuals with MDD. [, , , , , , ]
Q15: Does Gepirone demonstrate efficacy in treating anxiety disorders?
A15: Clinical trials have explored Gepirone's potential in treating generalized anxiety disorder (GAD). While one study showed a delayed anxiolytic response compared to diazepam, [] another pilot study suggested potential benefits in a small group of patients with GAD and panic disorder. []
Q16: Does Gepirone impact sexual function in individuals with depression?
A16: Unlike selective serotonin reuptake inhibitors (SSRIs), which are often associated with sexual dysfunction, Gepirone-ER has demonstrated improvement in sexual function in both men and women with depression. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。